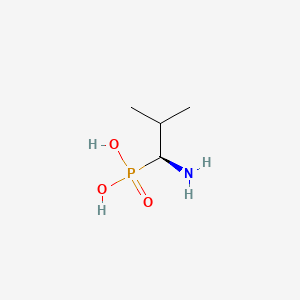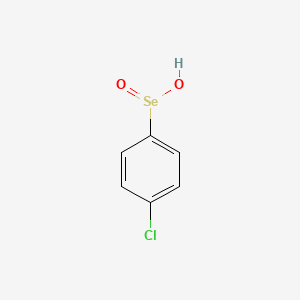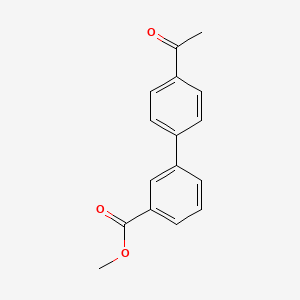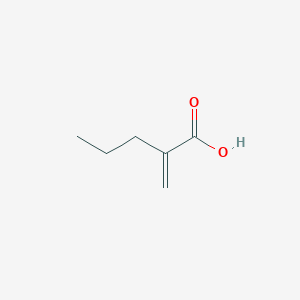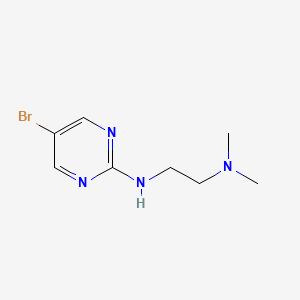![molecular formula C27H21Cl3 B1599116 1,3,5-Tris[4-(chloromethyl)phenyl]benzene CAS No. 66449-09-0](/img/structure/B1599116.png)
1,3,5-Tris[4-(chloromethyl)phenyl]benzene
概要
説明
1,3,5-Tris[4-(chloromethyl)phenyl]benzene is an organic compound consisting of a central benzene ring substituted with three benzene rings, each bearing a chloromethyl group at the para position. Its structure imparts unique chemical properties, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris[4-(chloromethyl)phenyl]benzene is synthesized via Friedel-Crafts alkylation, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride. The reaction typically requires a non-aqueous solvent, like dichloromethane or carbon disulfide, and is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production method is scaled up with continuous flow reactors to ensure a consistent yield. The raw materials are introduced into the reactor with precise temperature and pressure control to optimize the reaction efficiency. Post-reaction, the product undergoes purification through distillation or recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
1,3,5-Tris[4-(chloromethyl)phenyl]benzene undergoes various reactions, including:
Oxidation: The chloromethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the benzene rings or chloromethyl groups to yield respective hydrogenated compounds.
Substitution: Nucleophilic substitution can occur at the chloromethyl groups, leading to the formation of derivatives through reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas with palladium/carbon, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols, etc., often used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products depend on the specific reactions and reagents used:
Oxidation yields aldehydes or acids.
Reduction results in hydrogenated chloromethyl derivatives.
Substitution forms a variety of derivatives with substituted functional groups.
科学的研究の応用
1,3,5-Tris[4-(chloromethyl)phenyl]benzene finds extensive use in:
Chemistry: As a core structure in dendrimers and other polymers due to its multi-functional groups.
Biology: Serving as a scaffold for drug design, where the chloromethyl groups are modified to attach biologically active moieties.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals with unique properties.
Industry: Used in the manufacture of advanced materials such as polymers, resins, and coatings, providing rigidity and functionality to the final products.
作用機序
The mechanism involves:
Molecular Targets: It acts on chemical pathways by interacting with functional groups, enabling the synthesis of complex molecules.
Pathways Involved: Involves electrophilic aromatic substitution (Friedel-Crafts), nucleophilic substitution, and oxidation-reduction pathways.
類似化合物との比較
1,3,5-Tris[4-(chloromethyl)phenyl]benzene is unique compared to other compounds due to the presence of three chloromethyl groups which provide multiple reaction sites. Similar compounds might include:
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromine substituents instead of chlorine.
1,3,5-Tris(4-methylphenyl)benzene: Lacks halogen functionality, making it less reactive in substitution reactions.
Triphenylmethane: A more basic structure with less functionalization potential.
This compound stands out with its specific reactivity and application potential in synthetic chemistry and industrial processes.
特性
IUPAC Name |
1,3,5-tris[4-(chloromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGIKSOVIQLLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC(=CC(=C2)C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399673 | |
| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66449-09-0 | |
| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
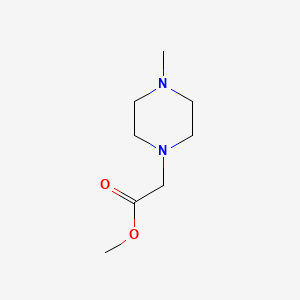
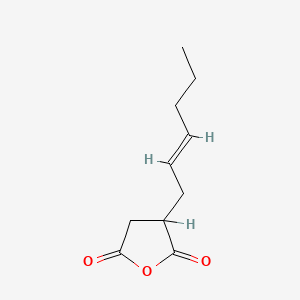
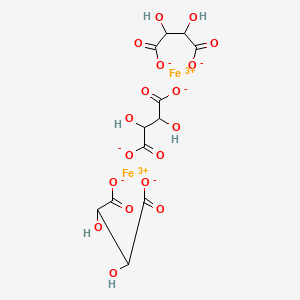
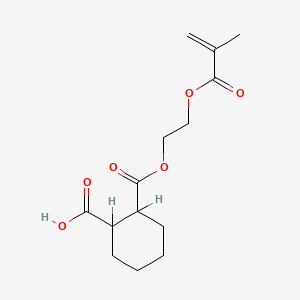
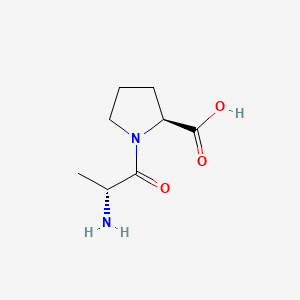
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxiran-2-ylmethanol;prop-2-enenitrile](/img/structure/B1599045.png)
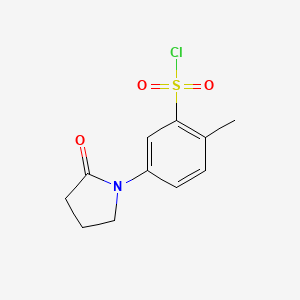
![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)
